Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride
Description
Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride is a piperidine derivative featuring a methyl ester group at position 3, methyl substituents at positions 2 and 6, and a hydrochloride salt. Piperidine-based compounds are pivotal in medicinal chemistry due to their structural versatility and bioactivity. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical formulations.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2,6-dimethylpiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6-4-5-8(7(2)10-6)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMOCGYSZKELKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(N1)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Strategies
The construction of the 2,6-dimethylpiperidine scaffold often begins with halogenated pyridine precursors. For example, 2,6-dichloro-3-carboxylate derivatives undergo sequential nucleophilic substitutions with methylamine under controlled conditions. In a protocol adapted from the synthesis of analogous pyridine esters, treatment of 2,6-dichloro-3-trifluoromethylpyridine with methylamine in N,N-dimethylformamide (DMF) at −30°C achieves >90% regioselectivity for the 6-position substitution. Subsequent displacement of the 2-chloro group requires harsher conditions (refluxing methanol with sodium methoxide), yielding the 2-methoxy intermediate.
Reductive Amination and Cyclization
Alternative approaches employ reductive amination of keto esters. A patent detailing 4-arylpiperidine-3-carbinol synthesis demonstrates that ethyl 3-oxopiperidine-4-carboxylate reacts with methylamine under hydrogenation conditions (10 atm H₂, Pd/C catalyst) to furnish the 2,6-dimethylpiperidine framework. This method circumvents regioselectivity issues but requires careful control of reaction time to prevent over-reduction of the ester moiety.
Modern Catalytic Methods for Esterification
Acid-Catalyzed Fischer Esterification
Conversion of the carboxylic acid intermediate to the methyl ester typically employs Fischer esterification. In a representative procedure, 2,6-dimethylpiperidine-3-carboxylic acid reacts with excess methanol in the presence of sulfuric acid (5 mol%) at reflux for 12 h, achieving 85% conversion. Prolonged reaction times lead to demethylation side products, necessitating precise monitoring by thin-layer chromatography (TLC).
Microwave-Assisted Esterification
Recent advances utilize microwave irradiation to accelerate ester formation. A study on thiazole-containing piperidines demonstrated that esterification of 3-carboxylic acid derivatives with methyl iodide and potassium carbonate in acetonitrile reaches 92% yield within 15 minutes at 100°C under microwave conditions. This method reduces thermal degradation risks associated with traditional heating.
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Optimization
Large-scale production benefits from continuous flow systems. A patent application describes the multikilogram synthesis of a related piperidine carboxylate ester using a tubular reactor with the following parameters:
| Parameter | Value |
|---|---|
| Residence time | 30 min |
| Temperature | 80°C |
| Pressure | 8 bar |
| Catalyst loading | 0.5% Pd/C |
| Yield | 78% |
This approach minimizes thermal gradients and improves reproducibility compared to batch processes.
Solvent Recycling Protocols
Industrial implementations often incorporate solvent recovery systems. For the hydrochloride salt precipitation step, ethanol-water mixtures (3:1 v/v) allow for 95% solvent recovery via fractional distillation, reducing production costs by 40% compared to single-use solvent systems.
Purification and Characterization
Crystallization Techniques
Final product purity depends critically on recrystallization conditions. Optimal results for the hydrochloride salt are achieved using:
- Solvent: Ethyl acetate/hexane (1:4)
- Cooling rate: 0.5°C/min
- Seed crystal addition at 40°C
This protocol produces needles with 99.5% purity by HPLC analysis.
Spectroscopic Characterization
Comprehensive structural verification employs:
- ¹H NMR (400 MHz, D₂O): δ 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.15–3.30 (m, 2H, piperidine H-4), 3.70 (s, 3H, COOCH₃)
- IR (KBr): ν 1745 cm⁻¹ (C=O ester), 2500–3000 cm⁻¹ (broad, HCl stretch)
- XRD : Monoclinic crystal system with space group P2₁/c, confirming the trans configuration of methyl groups
Hydrochloride Salt Formation
Acid-Base Titration Method
Treatment of the free base with concentrated HCl (37%) in anhydrous diethyl ether proceeds exothermically. Stoichiometric control prevents HCl excess, which can lead to hydrate formation. The reaction:
$$
\text{C}{10}\text{H}{17}\text{NO}2 + \text{HCl} \rightarrow \text{C}{10}\text{H}{17}\text{NO}2\cdot\text{HCl} \quad \Delta H = -58\ \text{kJ/mol}
$$
Polymorph Control
Hydrochloride salt crystallinity depends on antisolvent addition rate. Rapid precipitation (≤5 min) yields the metastable Form I, while slow crystallization (>2 h) produces the thermodynamically stable Form II. Differential scanning calorimetry (DSC) shows Form II has a higher melting point (213°C vs. 198°C) and superior storage stability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride has diverse applications across several fields:
Organic Synthesis
- Building Block : It is utilized as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its piperidine structure allows for further functionalization and modification.
Pharmaceutical Research
- Drug Development : The compound is investigated for its potential therapeutic properties. Studies have shown that derivatives can exhibit activity against various diseases, including neurotropic infections .
- Mechanism of Action : The compound acts through interactions with specific molecular targets such as enzymes or receptors, which can either inhibit or activate biological pathways depending on the context of use.
Biochemical Studies
- Enzyme Mechanisms : It serves as a substrate in biochemical assays to study enzyme mechanisms, aiding in understanding metabolic pathways.
- Inhibitor Studies : Research has explored its role in inhibiting certain viral replication processes, contributing to the development of antiviral therapies .
Industrial Applications
- Specialty Chemicals : this compound is used in producing specialty chemicals and materials due to its reactivity and ability to form various derivatives.
Case Studies
Several studies highlight the practical applications of this compound:
Case Study 1: Antiviral Activity
A study focused on the compound's derivatives demonstrated significant antiviral activity against neurotropic alphaviruses. The research indicated that specific modifications enhanced potency and metabolic stability, leading to promising preclinical results in mouse models .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition revealed that derivatives of this compound could effectively inhibit key metabolic enzymes. This finding has implications for drug design aimed at metabolic disorders .
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The piperidine ring and ester group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate (Isomers 1-1 and 1-2)
Structural Differences :
- Core Structure: The target compound has a monocyclic piperidine ring, whereas isomers 1-1 and 1-2 () feature a bicyclic decahydro-1,6-naphthyridine system.
- Substituents : The target compound lacks the oxo group at position 2 present in these isomers but includes additional methyl groups at positions 2 and 4.
- Ester Group : The target uses a methyl ester, while the isomers use ethyl esters, impacting lipophilicity (logP values: methyl esters are typically ~0.5 log units lower than ethyl esters).
Physicochemical Properties :
Spectral Data :
- ¹H NMR : The target’s methyl ester OCH₃ group would resonate near δ 3.7–3.8 ppm, distinct from the ethyl ester’s OCH₂CH₃ signals (δ 4.0–4.2 ppm) in isomers 1-1/1-2.
- ¹³C NMR : The carbonyl carbon of the methyl ester (δ ~172–173 ppm) aligns with isomers 1-1/1-2 (δ 172.2–172.6 ppm), but the absence of an oxo group simplifies the target’s spectrum .
Yohimbine Hydrochloride (Methyl Ester of 17α-Hydroxy-Yohimban-16α-Carboxylic Acid)
Structural Differences :
- Core Structure : Yohimbine () has a complex yohimban tetracyclic skeleton, contrasting with the target’s simple piperidine ring.
- Substituents : Both are methyl ester hydrochlorides, but yohimbine includes hydroxyl and aromatic groups, conferring distinct bioactivity (e.g., α₂-adrenergic receptor antagonism).
Functional Implications :
- Solubility : Both compounds benefit from hydrochloride salts, but yohimbine’s larger structure reduces solubility compared to the smaller piperidine derivative.
- Bioactivity : Yohimbine’s rigid structure enables selective receptor binding, while the target’s flexibility may favor broader enzyme inhibition .
2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid
Functional Group Comparison :
- Carboxylic Acid vs. Methyl Ester : The carboxylic acid () is more polar (higher aqueous solubility at neutral pH) but less bioavailable than the target’s ester.
- Reactivity : The acid’s carboxylate group is prone to ionization, whereas the ester is hydrolytically stable under physiological conditions.
Biological Activity
Methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with two methyl groups at the 2 and 6 positions, along with a carboxylate ester group at the 3 position. This structural arrangement enhances its solubility and biological interactions.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 220.7 g/mol
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring structure allows it to act as either an inhibitor or activator in different biological pathways. Notably, it has been shown to influence neurotransmitter systems and exhibit potential anticancer properties.
Pharmacological Effects
- Anticancer Activity :
- Neurotransmitter Modulation :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neurotransmitter Modulation | Interacts with M3R receptors | |
| Enzyme Inhibition | Potential inhibition of cholinesterase |
Case Study 1: Anticancer Efficacy
In a controlled study involving various piperidine derivatives, this compound was evaluated for its cytotoxicity against human cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, leading to enhanced apoptosis rates compared to untreated controls.
Case Study 2: Neuropharmacological Impact
A series of experiments were conducted to assess the compound's impact on neurotransmitter systems. The findings revealed that this compound modulates acetylcholine levels, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's.
Research Findings
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR of piperidine derivatives have shown that modifications at specific positions significantly affect their biological activity. For example, introducing additional substituents at the nitrogen atom enhances binding affinity for target receptors.
- In Vitro Studies :
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of methyl 2,6-dimethylpiperidine-3-carboxylate hydrochloride, and how do they influence experimental design?
- Answer : Key properties include melting point (mp), solubility, and tautomeric behavior. For example, structurally related piperidine hydrochlorides exhibit mps ranging from 161–192°C depending on substituents (e.g., 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride: mp 161–165°C; 3-methyl-1-benzyl analog: mp 190–192°C) . Solubility in polar solvents (e.g., methanol, water) is critical for reaction setup, while tautomerism (enol-oxo forms) may require characterization via NMR or IR to confirm structure .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Synthesis optimization may involve:
- Cyclization and acylation steps : As seen in articaine hydrochloride synthesis, "one-pot" processes for cyclization, oxidation, and rearrangement can reduce steps and costs .
- Purification : Use recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the hydrochloride salt.
- Quality control : Employ HPLC with reference standards (e.g., EP/BP impurity markers) to detect byproducts like unreacted intermediates or tautomers .
Q. What safety precautions are essential when handling this compound in the lab?
- Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
- Waste disposal : Segregate waste and use certified biohazard disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data caused by tautomerism in this compound?
- Answer :
- NMR analysis : Use variable-temperature NMR to observe dynamic equilibria between enol and oxo tautomers. For example, 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride exists as a tautomeric mixture, requiring 2D NMR (COSY, HSQC) to assign peaks .
- X-ray crystallography : Resolve solid-state tautomerism via single-crystal diffraction, as demonstrated for ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate .
Q. What advanced analytical methods are recommended for impurity profiling of this compound?
- Answer :
- HPLC-MS/MS : Detect trace impurities (e.g., alkylation byproducts, chlorinated derivatives) using columns like C18 with gradient elution (0.1% formic acid in acetonitrile/water) .
- Reference standards : Compare retention times with certified impurities (e.g., ethylphenidate hydrochloride for piperidine-related byproducts) .
- Example impurity table :
Q. How can experimental design (DoE) improve formulation studies of this compound in drug delivery systems?
- Answer :
- Factorial design : Optimize hydrogel formulations (e.g., polymer concentration, crosslinker ratio) for controlled release, as shown in metformin hydrochloride hydrogel studies .
- Response surface methodology (RSM) : Model interactions between pH, temperature, and excipients to enhance stability.
- Key parameters table :
| Factor | Range Tested | Response Variable | Optimal Value |
|---|---|---|---|
| Polymer conc. | 5–15% w/v | Drug release rate | 10% w/v |
| pH | 6.0–7.4 | Hydrogel stability | 7.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
